![molecular formula C13H14F3NO B2893810 4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2251053-75-3](/img/structure/B2893810.png)
4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]
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Overview
Description
The compound “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” is a complex organic molecule. It contains a trifluoromethyl group (-CF3) attached to a piperidine ring, which is fused to a benzofuran ring . The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical and biological properties of molecules .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylating reagents . For instance, the synthesis of 4-(trifluoromethyl)piperidine derivatives has been reported via nucleophilic substitution reactions . Benzofuran rings can be constructed using various methods, including metal-free cyclization of ortho-hydroxystilbenes , and Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” is complex, featuring a trifluoromethyl group attached to a piperidine ring, which is fused to a benzofuran ring . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule.Chemical Reactions Analysis
The trifluoromethyl group in “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . The benzofuran ring can also participate in various reactions, including free radical cyclization cascades .Scientific Research Applications
Anticancer Research
Benzofuran derivatives have been synthesized and evaluated for their anticancer activity against human ovarian cancer cell lines, suggesting potential applications in cancer treatment .
Drug Design and Discovery
Compounds with structural similarities have been studied for their structure–activity relationship, which is crucial in drug design and discovery. In silico pharmacokinetic and molecular modeling studies of these compounds have also been summarized, indicating their importance in medicinal chemistry .
Agrochemical Industry
Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical industry, primarily for protecting crops from pests. This suggests that similar compounds could also find applications in this field .
Antimicrobial Therapy
There is an urgent need for new therapeutic agents due to antibiotic resistance. Benzofuran derivatives have been established as efficient derivatives in diverse fields of antimicrobial therapy .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, the study and development of “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” and similar compounds could be a promising direction for future research.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards enzymes such as reverse transcriptase .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
The compound’s storage temperature is recommended to be 2-8°c , which may suggest its stability and potential impact on bioavailability.
Result of Action
It’s known that benzofuran derivatives have been developed and utilized as anticancer agents .
Action Environment
The compound’s storage temperature is recommended to be 2-8°c , which may suggest its stability under certain environmental conditions.
properties
IUPAC Name |
4-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)9-2-1-3-10-11(9)12(8-18-10)4-6-17-7-5-12/h1-3,17H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTINIYONYLQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=CC=CC(=C23)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] |
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